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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbutanal, a branched aliphatic aldehyde, serves as a key intermediate in organic
synthesis and presents interesting reactivity due to its steric hindrance and lack of a-
hydrogens. This technical guide provides a comprehensive overview of its [IUPAC
nomenclature, physicochemical properties, synthesis, and characteristic reactions, tailored for
professionals in the fields of chemical research and drug development.

IUPAC Nomenclature and Structural Properties

The systematic IUPAC name for this compound is 2,2-dimethylbutanal.[1] The naming follows
the standard rules of organic nomenclature:

« |dentify the Parent Chain: The longest continuous carbon chain containing the aldehyde
functional group is a butane chain (four carbons).

« ldentify the Principal Functional Group: The presence of a -CHO group makes it an
aldehyde, so the suffix "-al" is used.

» Number the Parent Chain: The carbon of the aldehyde group is assigned position 1.
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« |dentify and Name Substituents: Two methyl groups are attached to the second carbon atom.

o Assemble the Name: The substituents are named and numbered, leading to the final name:
2,2-dimethylbutanal.

Synonyms for this compound include 2,2-dimethylbutyraldehyde.[1][2]

Physicochemical and Spectroscopic Data

A summary of key physicochemical and spectroscopic data for 2,2-dimethylbutanal is
presented in the tables below. This data is crucial for its identification, purification, and handling
in a laboratory setting.

Table 1: Physicochemical Properties of 2,2-Dimethylbutanal

Property Value Reference
Molecular Formula CeH120 [2][3]
Molecular Weight 100.16 g/mol [1]

CAS Number 2094-75-9 [1112]
Boiling Point Not Available [3]

Melting Point Not Available [3]

Density Not Available [3]

Table 2: Spectroscopic Data for 2,2-Dimethylbutanal
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Spectroscopic Data

Key Features

Reference

1H NMR

Data for the analogous 2,2-
dimethylbutane shows distinct
peaks for the different proton
environments. A similar pattern
would be expected for the
butanal, with a characteristic

aldehyde proton signal.

13C NMR

For the related 2,2-
dimethylbutane, four distinct
signals are observed,
corresponding to the four

unique carbon environments.

Mass Spectrometry (EI)

The mass spectrum of the
parent alkane, 2,2-
dimethylbutane, shows a very
weak molecular ion peak at
m/z 86 due to instability, with a
base peak at m/z 57. A similar
fragmentation pattern
dominated by cleavage around
the quaternary carbon would
be anticipated for 2,2-
dimethylbutanal.

Synthesis and Experimental Protocols

The primary route for the synthesis of 2,2-dimethylbutanal is the oxidation of the

corresponding primary alcohol, 2,2-dimethyl-1-butanol.

Synthesis of 2,2-Dimethylbutanal via Oxidation of 2,2-
Dimethyl-1-butanol

Reaction:
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Experimental Protocol (General Procedure):

A common method for the oxidation of primary alcohols to aldehydes is the use of pyridinium
chlorochromate (PCC) in a suitable solvent like dichloromethane (CH2Cl2).

Reagent Preparation: In a round-bottom flask, suspend pyridinium chlorochromate (PCC) in
dichloromethane.

e Reaction Execution: A solution of 2,2-dimethyl-1-butanol in dichloromethane is added to the
PCC suspension in one portion.

o Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress of
the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

o Work-up: Upon completion, the reaction mixture is diluted with a solvent such as diethyl
ether and filtered through a pad of silica gel or celite to remove the chromium salts.

 Purification: The solvent is removed from the filtrate under reduced pressure, and the
resulting crude aldehyde can be purified by distillation.

Note: Specific quantitative data for the yield of this reaction for 2,2-dimethylbutanal is not
readily available in the reviewed literature.

Chemical Reactivity and Experimental Protocols

Due to the absence of a-hydrogens, 2,2-dimethylbutanal exhibits reactivity that is distinct from
aldehydes that can form enolates.

Cannizzaro Reaction

Aldehydes lacking a-hydrogens, such as 2,2-dimethylbutanal, undergo a disproportionation
reaction in the presence of a strong base to yield a primary alcohol and a carboxylic acid salt.

[81[°]
Reaction:

Experimental Protocol (General Procedure):
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e Reaction Setup: 2,2-dimethylbutanal is mixed with a concentrated solution of a strong
base, such as potassium hydroxide or sodium hydroxide.

e Reaction Conditions: The mixture is typically heated to facilitate the reaction.

o Work-up and Separation: After the reaction is complete, the mixture is cooled. The alcohol
product can be separated from the aqueous layer containing the carboxylate salt by
extraction with an organic solvent like diethyl ether. The carboxylic acid can be recovered by
acidifying the aqueous layer, followed by extraction.

Note: The theoretical yield for each product in a standard Cannizzaro reaction is 50%.[10]

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and
ketones using a phosphorus ylide (Wittig reagent).[11]
Reaction with Methylenetriphenylphosphorane:

Experimental Protocol (General Procedure):

» Ylide Preparation: The Wittig reagent, such as methylenetriphenylphosphorane, is typically
prepared in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide)
with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent like tetrahydrofuran
(THF).

o Reaction with Aldehyde: A solution of 2,2-dimethylbutanal in the same solvent is added to
the prepared ylide at a low temperature (e.g., 0 °C or -78 °C).

o Reaction Progression: The reaction mixture is allowed to warm to room temperature and
stirred until completion, as monitored by TLC or GC.

o Work-up and Purification: The reaction is quenched, and the product is extracted. The major
byproduct, triphenylphosphine oxide, can be removed by chromatography or crystallization
to yield the pure alkene.

Reaction with Grighard Reagents
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Grignard reagents act as strong nucleophiles and add to the carbonyl carbon of aldehydes to
form secondary alcohols after an acidic workup.

Reaction with Methylmagnesium Bromide:

Experimental Protocol (General Procedure):

Reaction Setup: A solution of 2,2-dimethylbutanal in an anhydrous ether solvent (e.g.,
diethyl ether or THF) is prepared in a flame-dried flask under an inert atmosphere.

o Grignard Addition: The Grignard reagent (e.g., methylmagnesium bromide in ether) is added
dropwise to the aldehyde solution, typically at a low temperature (e.g., 0 °C).

o Reaction Monitoring: The reaction progress is monitored by TLC.

o Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of
ammonium chloride or a dilute acid.

 Purification: The product is extracted with an organic solvent, and the organic layer is dried
and concentrated. The resulting secondary alcohol can be purified by distillation or
chromatography.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the biological
activity and involvement of 2,2-dimethylbutanal in cellular signaling pathways. General studies
on aliphatic aldehydes suggest potential for cytotoxicity, but specific pathways for 2,2-
dimethylbutanal have not been elucidated.[12] Further research is required to understand its
metabolic fate and potential interactions with biological systems.

Visualizing Chemical Transformations

The following diagram illustrates the key chemical transformations of 2,2-dimethylbutanal
discussed in this guide, providing a clear workflow for its synthesis and subsequent reactions.
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Reactions
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Caption: Synthetic and reaction pathways of 2,2-dimethylbutanal.

Conclusion

This technical guide provides a foundational understanding of 2,2-dimethylbutanal for
researchers and professionals in the chemical and pharmaceutical sciences. While detailed
experimental data for some reactions of this specific aldehyde are sparse, the general
principles of aldehyde chemistry provide a strong framework for its synthesis and manipulation.
The unique structural feature of having no a-hydrogens dictates its characteristic reactivity,
making it a valuable substrate for specific synthetic transformations. Further investigation into
its biological properties is warranted to fully understand its potential applications and

toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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